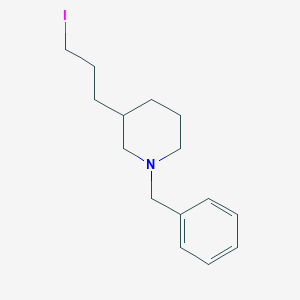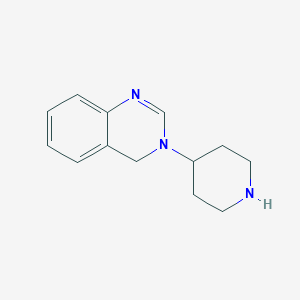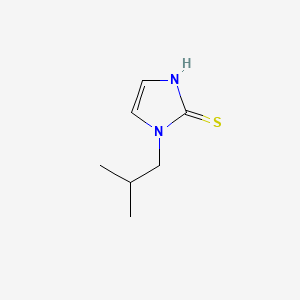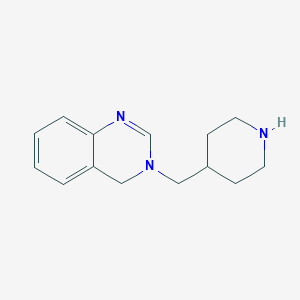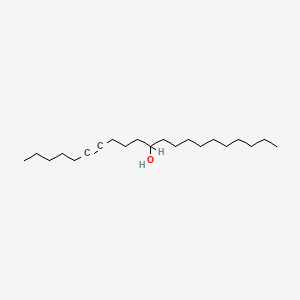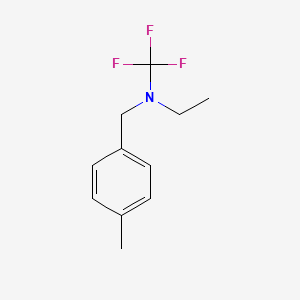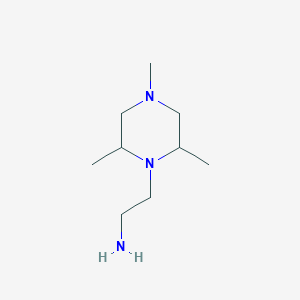
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its unique structure, which includes a dioxolo ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolo ring and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-Methoxyindole-3-acetic acid: A derivative with a methoxy group, affecting its biological activity.
2-Methylindole-3-acetic acid: Similar in structure but lacks the dioxolo ring.
Uniqueness
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is unique due to its fused dioxolo ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and enhances its potential in various applications .
Propriétés
Numéro CAS |
50332-09-7 |
|---|---|
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-(5-acetyl-2-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-7(16)15-6-9(3-14(17)18)10-4-12-13(5-11(10)15)20-8(2)19-12/h4-6,8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
JSYRJBIDYCPYHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1OC2=C(O1)C=C3C(=C2)C(=CN3C(=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


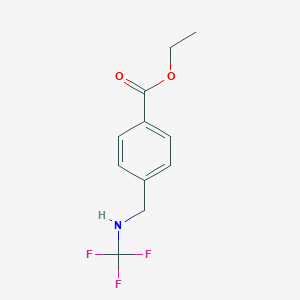
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
